4-methoxy-N-(2-(2-methylthiazol-4-yl)phenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide - 1706002-78-9

4-methoxy-N-(2-(2-methylthiazol-4-yl)phenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

Catalog Number: EVT-3082464
CAS Number: 1706002-78-9
Molecular Formula: C22H18N4O3S
Molecular Weight: 418.47
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-((1S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethyl)-7-methoxy-2-oxo-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxamide (TAK-915)

    Compound Description: TAK-915 is a potent and selective phosphodiesterase 2A (PDE2A) inhibitor. [] It is currently being investigated as a potential treatment for cognitive impairment in neuropsychiatric and neurodegenerative disorders. [] TAK-915 is hypothesized to enhance cognitive performance by augmenting cyclic nucleotide signaling pathways in brain regions associated with learning and memory. []

    Relevance: While structurally distinct from 4-methoxy-N-(2-(2-methylthiazol-4-yl)phenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide, TAK-915 shares a core carboxamide functionality and an aromatic ring system substituted with methoxy and trifluoromethoxy groups. This paper focuses on the development of new PDE2A inhibitors structurally different from TAK-915. Therefore, TAK-915 is relevant as a reference point in the search for new lead compounds. []

Semantic Scholar Paper Reference Link for Citation []: https://www.semanticscholar.org/paper/558fd44f40588cc0c7ddfc8284c528c54e740c7c

N-((1S)-2-Hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (20)

    Compound Description: Compound 20 is a novel pyrazolo[1,5-a]pyrimidine-based PDE2A inhibitor. [] It was discovered through a drug design strategy aimed at identifying lead compounds structurally distinct from TAK-915. [] Compound 20 has been shown to robustly increase 3',5'-cyclic guanosine monophosphate (cGMP) levels in the rat brain following oral administration and attenuate MK-801-induced episodic memory deficits in a passive avoidance task in rats. []

    Relevance: Like 4-methoxy-N-(2-(2-methylthiazol-4-yl)phenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide, compound 20 features a carboxamide group connected to a heterocyclic ring system with a trifluoromethoxy-substituted aromatic ring. The presence of these common structural motifs suggests potential similarities in their binding interactions with PDE2A, making compound 20 a relevant structural analog for comparison. []

Semantic Scholar Paper Reference Link for Citation []: https://www.semanticscholar.org/paper/558fd44f40588cc0c7ddfc828c54e740c7c

5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophene carboxamide

    Compound Description: This compound, presented in its modification 11, showcases a novel polymorphous form with enhanced solubility compared to previously known modifications. [] The invention focuses on optimizing its pharmaceutical properties. []

    Relevance: Although not directly belonging to the same chemical class, 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophene carboxamide bears a structural resemblance to 4-methoxy-N-(2-(2-methylthiazol-4-yl)phenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide. Both compounds feature a carboxamide linker connecting a substituted thiophene ring to a more complex heterocyclic structure. This shared structural motif, albeit with significant variations, positions this compound as a relevant point of comparison when studying structure-activity relationships within this broader chemical space. []

Semantic Scholar Paper Reference Link for Citation []: https://www.semanticscholar.org/paper/091528b534990202579671e914eab01d5768207c

N-(3-Fluoro-4-((2-(3-hydroxyazetidine-1-carboxamido)pyridin-4-yl)oxy)phenyl)-1-(4-fluorophenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (LAH-1)

    Compound Description: LAH-1 is a potent c-Met inhibitor developed for the treatment of non-small cell lung cancer. [] It exhibits nanomolar activity against MET kinase and potent antiproliferative activity, particularly against EBC-1 cells. [] LAH-1 demonstrates favorable in vitro ADME (absorption, distribution, metabolism, and excretion) properties and acceptable in vivo PK (pharmacokinetic) parameters. []

    Relevance: LAH-1 shares a structural similarity with 4-methoxy-N-(2-(2-methylthiazol-4-yl)phenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide, both containing a central pyridazine ring with a carboxamide substituent at the 3-position. Additionally, both compounds feature substituted phenyl rings attached to the carboxamide nitrogen, suggesting a potential for similar binding modes or target interactions. This structural resemblance positions LAH-1 as a relevant compound for understanding the impact of specific substituents on activity and selectivity within this chemical class. []

Semantic Scholar Paper Reference Link for Citation []: https://www.semanticscholar.org/paper/51e96feae16b0fd7c30490362027439b26b4f41e

4-(2-Chlorophenyl)-N-[(2-{[(propan-2-yl)sulfamoyl]methyl}phenyl)methyl]piperazine-1-carboxamide (6)

    Compound Description: Compound 6 is a non-acidic microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor with an IC50 value of 1.2 μM. [] It was identified through a multi-step virtual screening protocol, which involved molecular docking, fingerprint-based clustering, protein-ligand interaction fingerprints, and molecular dynamics simulations. [] This compound represents a promising new scaffold for developing mPGES-1 inhibitors with potential anti-inflammatory and anti-cancer properties. []

    Relevance: While not directly belonging to the same chemical class, compound 6 shares structural features with 4-methoxy-N-(2-(2-methylthiazol-4-yl)phenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide. Both compounds feature a carboxamide linker and substituted aromatic rings. The presence of these common motifs, although arranged differently, suggests potential for overlapping pharmacophoric features and makes compound 6 a relevant structural analog for comparative analysis. []

Semantic Scholar Paper Reference Link for Citation []: https://www.semanticscholar.org/paper/b0aea174de2cadf50341e1ad2f7479617f95f509

N-(4-Methoxy-3-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]sulfamoyl}phenyl)acetamide (8)

    Compound Description: Compound 8 is another non-acidic mPGES-1 inhibitor discovered through the same virtual screening protocol as compound 6. [] It has an IC50 value of 1.3 μM and its structure is amenable to further derivatization, making it a promising lead for the development of novel mPGES-1 inhibitors with potential anti-inflammatory and anti-cancer properties. []

    Relevance: Similar to compound 6, compound 8 shares key structural features with 4-methoxy-N-(2-(2-methylthiazol-4-yl)phenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide despite not being in the same chemical class. Both feature a central aromatic ring substituted with a methoxy group and connected to a carboxamide linker. This structural similarity, albeit with different heterocyclic elements, positions compound 8 as a relevant structural analog for comparison in the context of mPGES-1 inhibition. []

Semantic Scholar Paper Reference Link for Citation []: https://www.semanticscholar.org/paper/b0aea174de2cadf50341e1ad2f7479617f95f509

4-(2-((6-Oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzamide (ZINC5154833)

    Compound Description: ZINC5154833 emerged as a potential inhibitor of CIITA-I, the isoform I of Class II transactivator. [] This protein plays a crucial role in regulating MHCII expression and controlling antigen presentation, making it a promising target for modulating inflammation. [] ZINC5154833 exhibited a favorable glide score (−6.591) in docking studies, suggesting good binding affinity to CIITA-I. []

    Relevance: While not strictly belonging to the same chemical class, ZINC5154833 shares structural features with 4-methoxy-N-(2-(2-methylthiazol-4-yl)phenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide. Both compounds contain a central pyrimidinone ring system. ZINC5154833 with a substituted phenyl ring and a carboxamide group. This shared core structure, although with different substituents and linkers, suggests potential for overlapping pharmacophoric features and makes ZINC5154833 a relevant structural analog for comparison in the context of exploring CIITA-I inhibitors. []

Semantic Scholar Paper Reference Link for Citation []: https://www.semanticscholar.org/paper/3b9e582456000cceb3150afacab938ef58578e70

N-[4-(3-Oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-1,3-thiazol-2-yl]benzamide (F5254-0161)

    Compound Description: F5254-0161 was identified as another potential modulator for CIITA-I. [] In docking studies, it demonstrated a good glide score (−6.41) and was further found to have a more stable interaction with CIITA-I during molecular simulation studies using GROMACS. [] These findings suggest that F5254-0161 is a promising lead for the development of CIITA-I modulators. []

    Relevance: F5254-0161 exhibits a structural similarity with 4-methoxy-N-(2-(2-methylthiazol-4-yl)phenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide, particularly in the presence of a central thiazole ring and a terminal benzamide group. Although the connecting linker and additional substituents differ, the shared core structure, including the trifluoromethyl-substituted phenyl ring, suggests potential for overlapping pharmacophoric features. This makes F5254-0161 a relevant structural analog for comparison in the context of CIITA-I modulation. []

Semantic Scholar Paper Reference Link for Citation []: https://www.semanticscholar.org/paper/3b9e582456000cceb3150afacab938ef58578e70

N-(2-(4-Methylpiperazin-1-yl)-5-substituted-phenyl)benzamides

    Compound Description: N-(2-(4-Methylpiperazin-1-yl)-5-substituted-phenyl)benzamides are a class of potent and selective antagonists of the protein-protein interaction between WD repeat-containing protein 5 (WDR5) and mixed-lineage leukemia 1 (MLL1). [] This interaction is essential for the activation of MLL1, a protein often dysregulated in acute myeloid and lymphoblastic leukemias. [] Inhibiting this interaction could lead to new cancer therapies. []

    Relevance: N-(2-(4-Methylpiperazin-1-yl)-5-substituted-phenyl)benzamides are structurally related to 4-methoxy-N-(2-(2-methylthiazol-4-yl)phenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide through the shared benzamide moiety. Both compound classes feature a central aromatic ring with diverse substitutions at the 5-position, linked to a benzamide group. Despite differences in the overall structures and target proteins, the shared benzamide motif and potential for similar substituent effects highlight N-(2-(4-Methylpiperazin-1-yl)-5-substituted-phenyl)benzamides as a relevant structural class for comparative analysis. []

Semantic Scholar Paper Reference Link for Citation []: https://www.semanticscholar.org/paper/6a8f4347a7b4d0bc5f8df45f193db19ab7b29052

N-(4-(4-Methylpiperazin-1-yl)-3'-(morpholinomethyl)-[1,1'-biphenyl]-3-yl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxamide (OICR-9429)

    Compound Description: OICR-9429 is a highly potent (Kdisp < 100 nM) and selective antagonist of the WDR5-MLL1 interaction. [] It was developed through structure-based optimization of the N-(2-(4-methylpiperazin-1-yl)-5-substituted-phenyl)benzamide scaffold, guided by crystal structure data and in silico library design. [] OICR-9429 serves as a potent and selective chemical probe for investigating the biological role of WDR5. []

    Relevance: OICR-9429 exhibits a structural similarity to 4-methoxy-N-(2-(2-methylthiazol-4-yl)phenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide, particularly in the presence of a carboxamide moiety connected to a substituted aromatic system. Although the specific heterocyclic rings and substituents differ, the presence of a trifluoromethyl group and a piperazine ring in both compounds suggests potential for overlapping pharmacophoric features. This makes OICR-9429 a relevant structural analog for comparison in the context of WDR5-MLL1 inhibition. []

Semantic Scholar Paper Reference Link for Citation []: https://www.semanticscholar.org/paper/6a8f4347a7b4d0bc5f8df45f193db19ab7b29052

N-[3,5-Bis(trifluoromethyl)phenyl]-5-tert-butyl-6-chloropyrazine-2-carboxamide (ZINC3851967)

    Compound Description: ZINC3851967 emerged as a potential inhibitor for LasR, a key protein in the quorum sensing system of Pseudomonas aeruginosa. [] This protein plays a crucial role in regulating biofilm formation and virulence gene expression in this pathogen. [] ZINC3851967 exhibited a favorable predicted pIC50 value of > 8.00 in Support Vector Machine (SVM) models and achieved a good docking score in silico, suggesting strong binding affinity to LasR. []

    Relevance: While not belonging to the same chemical class, ZINC3851967 exhibits structural similarities with 4-methoxy-N-(2-(2-methylthiazol-4-yl)phenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide. Both compounds feature a carboxamide group connected to a heterocyclic ring system. ZINC3851967 also has a trifluoromethyl-substituted phenyl ring, similar to the main compound. These shared structural features, albeit with different heterocyclic cores and substituent patterns, suggest potential for overlapping pharmacophoric features and make ZINC3851967 a relevant structural analog for comparison in the context of targeting LasR. []

Semantic Scholar Paper Reference Link for Citation []: https://www.semanticscholar.org/paper/5cb3a1a9aa876decdbb20fd0f20cf8dfe9ce6caf

4-Amino-1-[(2R,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carbonitrile (ZINC4024175)

    Compound Description: ZINC4024175 is another potential LasR inhibitor identified through the same integrated approach as ZINC3851967, involving machine learning, pharmacophore-based virtual screening, molecular docking, and simulation studies. [] It showed a promising predicted pIC50 value of > 8.00 using SVM models and a favorable docking score against LasR, suggesting good binding affinity and potential for disrupting Pseudomonas aeruginosa quorum sensing. []

    Relevance: Although belonging to a different chemical class than 4-methoxy-N-(2-(2-methylthiazol-4-yl)phenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide, ZINC4024175 shares a key structural feature – a pyrimidine ring system with a carbonyl substituent. This shared motif, although present in a distinct arrangement within the overall molecular structure, suggests a potential for similar binding interactions within the LasR binding pocket, making ZINC4024175 a relevant structural analog for comparison. []

Semantic Scholar Paper Reference Link for Citation []: https://www.semanticscholar.org/paper/5cb3a1a9aa876decdbb20fd0f20cf8dfe9ce6caf

N-[(5-Methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-β-alanine (ZINC2125703)

    Compound Description: ZINC2125703 was identified as a potential inhibitor of LasR using the same integrated virtual screening approach as ZINC3851967 and ZINC4024175. [] It showed a predicted pIC50 value of > 8.00 by SVM models and a favorable docking score against LasR. [] Further analysis through molecular dynamics simulations confirmed its stable interaction with the target protein. []

    Relevance: While not belonging to the same chemical class as 4-methoxy-N-(2-(2-methylthiazol-4-yl)phenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide, ZINC2125703 shares a key structural feature – a methoxy-substituted aromatic ring system connected to a carboxamide linker. Although the overall molecular structure differs significantly, the presence of this common motif suggests a potential for similar binding interactions within the LasR binding pocket, making ZINC2125703 a relevant structural analog for comparison. []

Semantic Scholar Paper Reference Link for Citation []: https://www.semanticscholar.org/paper/5cb3a1a9aa876decdbb20fd0f20cf8dfe9ce6caf

N-[3,5-Bis(trifluoromethyl)phenyl]-5-tert-butylpyrazine-2-carboxamide (ZINC3851966)

    Compound Description: ZINC3851966 emerged as a potential LasR inhibitor, identified through the same virtual screening approach as ZINC3851967, ZINC4024175, and ZINC2125703. [] It achieved a promising predicted pIC50 value of > 8.00 using SVM models and a favorable docking score, suggesting a good binding affinity to LasR. []

    Relevance: Similar to 4-methoxy-N-(2-(2-methylthiazol-4-yl)phenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide, ZINC3851966 features a carboxamide group connected to a heterocyclic ring system and a phenyl ring substituted with trifluoromethyl groups. This shared structural motif, albeit with different heterocyclic core structures, suggests potential for overlapping pharmacophoric features and makes ZINC3851966 a relevant structural analog for comparison in the context of LasR inhibition. []

Semantic Scholar Paper Reference Link for Citation []: https://www.semanticscholar.org/paper/5cb3a1a9aa876decdbb20fd0f20cf8dfe9ce6caf

Properties

CAS Number

1706002-78-9

Product Name

4-methoxy-N-(2-(2-methylthiazol-4-yl)phenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

IUPAC Name

4-methoxy-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-6-oxo-1-phenylpyridazine-3-carboxamide

Molecular Formula

C22H18N4O3S

Molecular Weight

418.47

InChI

InChI=1S/C22H18N4O3S/c1-14-23-18(13-30-14)16-10-6-7-11-17(16)24-22(28)21-19(29-2)12-20(27)26(25-21)15-8-4-3-5-9-15/h3-13H,1-2H3,(H,24,28)

InChI Key

PUQVCJLSLHJTRX-UHFFFAOYSA-N

SMILES

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=NN(C(=O)C=C3OC)C4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.